Bis(diethoxyphosphoryl)methanamine
Overview
Description
Bis(diethoxyphosphoryl)methanamine is a chemical compound with the molecular formula C9H23NO6P2. It is a bifunctional reagent that can react with both nucleophiles and electrophiles . This compound is known for its ability to form stable phosphoramides, phosphonates, and phosphinates with a wide range of organic and inorganic substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethoxyphosphoryl)methanamine involves the reaction of diethyl phosphite with formaldehyde and an amine under controlled conditions. The reaction typically requires anhydrous conditions and the presence of a catalyst, such as anhydrous Lewis acid . The process can be summarized as follows:
- Depolymerization of paraformaldehyde to formaldehyde.
- Reaction of formaldehyde with diethyl phosphite in the presence of anhydrous Lewis acid catalysts.
- Filtration and recovery of the catalysts to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(diethoxyphosphoryl)methanamine undergoes various chemical reactions due to its bifunctional nature. It can participate in:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions to form phosphoramides, phosphonates, and phosphinates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from reactions with this compound include:
Phosphoramides: Formed by reaction with amines.
Phosphonates: Formed by reaction with alcohols.
Phosphinates: Formed by reaction with thiols.
Scientific Research Applications
Bis(diethoxyphosphoryl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(diethoxyphosphoryl)methanamine involves its ability to react with both nucleophiles and electrophiles. This bifunctional nature allows it to form stable bonds with a variety of substrates, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved in its reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(diethoxyphosphoryl)methanamine include:
Diethyl benzylphosphonates: Known for their antimicrobial properties.
Phosphoramidates: Used in various chemical synthesis applications.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to react with both nucleophiles and electrophiles. This versatility makes it a valuable reagent in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
bis(diethoxyphosphoryl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVPXOZTKDAJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(N)P(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378726 | |
Record name | tetraethyl aminomethylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80474-99-3 | |
Record name | tetraethyl aminomethylenediphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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